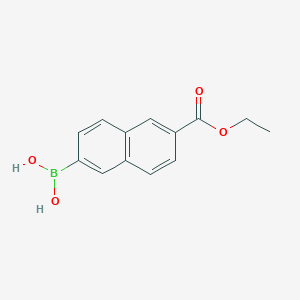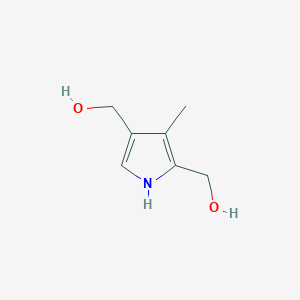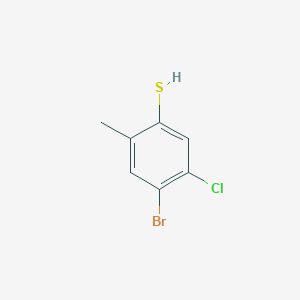
4-Bromo-5-chloro-2-methylbenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-chloro-2-methylbenzenethiol is an organosulfur compound with the molecular formula C7H6BrClS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-methylbenzenethiol typically involves multi-step reactions starting from benzene derivatives. One common approach is:
Bromination: Introduction of a bromine atom using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Methylation: Introduction of a methyl group using methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3).
Thiolation: Introduction of a thiol group using thiourea or hydrogen sulfide (H2S) under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to achieve high yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-chloro-2-methylbenzenethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the thiol group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted benzenethiols.
Oxidation: Formation of sulfonic acids or disulfides.
Reduction: Formation of sulfides or dehalogenated products.
Applications De Recherche Scientifique
4-Bromo-5-chloro-2-methylbenzenethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Bromo-5-chloro-2-methylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-chloro-5-methylbenzenethiol: Similar structure with different substitution pattern.
4-Bromo-2-methylbenzenethiol: Lacks the chlorine atom.
5-Chloro-2-methylbenzenethiol: Lacks the bromine atom.
Uniqueness
4-Bromo-5-chloro-2-methylbenzenethiol is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring.
Propriétés
Numéro CAS |
1208076-88-3 |
|---|---|
Formule moléculaire |
C7H6BrClS |
Poids moléculaire |
237.55 g/mol |
Nom IUPAC |
4-bromo-5-chloro-2-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrClS/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 |
Clé InChI |
JRMMXFZBMJHVFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


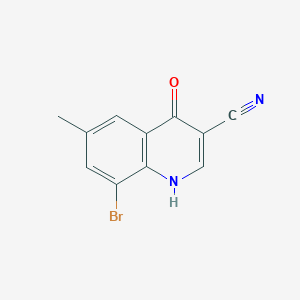
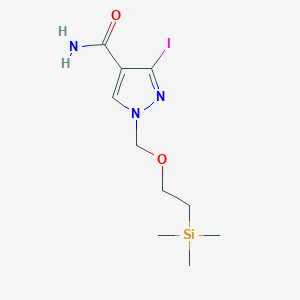
![3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13924201.png)
![4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13924205.png)

![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)

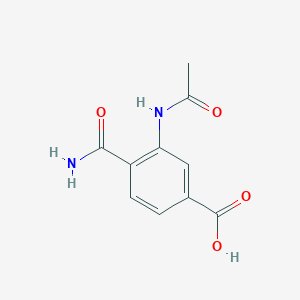
![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)
![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)
